Ethyl 2-chloro-3-hydroxybenzoate
Description
Properties
IUPAC Name |
ethyl 2-chloro-3-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-2-13-9(12)6-4-3-5-7(11)8(6)10/h3-5,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRWARWQJAZJSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001248027 | |
| Record name | Benzoic acid, 2-chloro-3-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001248027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260810-04-5 | |
| Record name | Benzoic acid, 2-chloro-3-hydroxy-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260810-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-chloro-3-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001248027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-3-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-3-hydroxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-3-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of 2-amino-3-hydroxybenzoate or 2-thio-3-hydroxybenzoate derivatives.
Oxidation: Formation of 2-chloro-3-hydroxybenzaldehyde or 2-chloro-3-hydroxybenzoic acid.
Reduction: Formation of 2-chloro-3-hydroxybenzyl alcohol.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-chloro-3-hydroxybenzoate has been investigated for its potential therapeutic properties. It serves as a precursor in the synthesis of various pharmaceutical compounds, particularly those targeting infectious diseases.
Case Study: Antitubercular Activity
A notable study highlighted the compound's role in developing inhibitors for the polyketide synthase (Pks13) enzyme, which is crucial for the survival of Mycobacterium tuberculosis. Researchers screened a library of compounds, including derivatives of this compound, leading to the identification of promising candidates with significant antitubercular activity .
Chemical Intermediate
The compound is utilized as an intermediate in organic synthesis. Its structural features allow it to participate in various chemical reactions, making it valuable for producing other complex molecules.
Synthesis of Substituted Aromatic Compounds
This compound has been employed in synthesizing substituted aromatic compounds through electrophilic aromatic substitution reactions. For example, it has been used to generate derivatives that exhibit enhanced biological activities, including anti-inflammatory and analgesic properties .
Agrochemical Formulations
In agriculture, this compound is explored for its potential use in formulating herbicides and pesticides. Its chlorinated structure may contribute to the effectiveness of agrochemicals by enhancing their stability and bioactivity.
Research on Herbicidal Activity
Studies have shown that derivatives of this compound demonstrate herbicidal properties against various weed species. These findings suggest that this compound could be developed into effective herbicides, contributing to sustainable agricultural practices .
Toxicological Studies
Understanding the safety profile of this compound is crucial for its applications. It has been subjected to toxicological assessments to evaluate its potential health risks associated with exposure.
Occupational Exposure Assessment
The National Institute for Occupational Safety and Health (NIOSH) has conducted evaluations regarding the occupational exposure limits of chemicals like this compound. These assessments focus on endpoints such as carcinogenicity and reproductive toxicity, ensuring safe handling practices in industrial settings .
Mechanism of Action
The mechanism by which ethyl 2-chloro-3-hydroxybenzoate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chloro and hydroxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The key differentiating factor for ethyl 2-chloro-3-hydroxybenzoate lies in the positions and nature of its substituents. Below is a comparative analysis with structurally related esters:
Physicochemical Properties
- Solubility : The hydroxy group likely improves water solubility relative to purely lipophilic esters (e.g., ethyl caprylate) .
- Reactivity : The ortho-chloro and para-hydroxy arrangement may increase susceptibility to hydrolysis or nucleophilic substitution compared to nitro-substituted analogs (e.g., ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate) .
Research Findings and Gaps
- Structural Insights: The compound’s dual functional groups (-Cl and -OH) create a unique electronic environment, distinct from amino- or nitro-substituted analogs. This could be exploited in drug design for targeted hydrogen bonding .
- Synthetic Challenges: Positional isomerism (e.g., chloro at C2 vs. C4) may complicate synthesis, necessitating regioselective methods like those used for heterocyclic quinoline derivatives .
- Bioactivity Potential: While ethyl acetate-extracted spice compounds show antifungal activity, further studies are needed to confirm this compound’s efficacy against pathogens .
Biological Activity
Ethyl 2-chloro-3-hydroxybenzoate, a derivative of salicylic acid, has garnered attention due to its diverse biological activities. This article explores its biological mechanisms, pharmacological properties, and potential applications in medicine and agriculture.
Chemical Structure and Properties
This compound (C9H9ClO3) features a chloro group at the second position and a hydroxy group at the third position of the benzoate ring. Its molecular structure allows it to participate in various biochemical interactions, influencing its biological activity.
Target Enzymes and Pathways
This compound is known to interact with several enzymes and biochemical pathways. It is believed to influence:
- Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory pathways, potentially providing anti-inflammatory effects.
- Metabolic Pathways : It may participate in the shikimate pathway, which is crucial for the biosynthesis of aromatic compounds in plants and microorganisms.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) significantly impact its bioavailability. Research indicates that this compound exhibits moderate stability under standard laboratory conditions but may degrade over time, affecting its efficacy.
Antimicrobial Properties
This compound has been investigated for its antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents. For instance:
- Bacterial Inhibition : The compound has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus.
- Fungal Activity : It exhibits antifungal properties against species like Candida albicans, indicating its potential use in treating fungal infections.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been documented. It can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in the inflammatory process. This suggests that this compound could be beneficial in managing conditions characterized by chronic inflammation.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of this compound against a range of pathogens. The results indicated that at concentrations of 100 µg/mL, the compound inhibited bacterial growth by over 70% compared to controls.
| Pathogen | Inhibition (%) |
|---|---|
| Staphylococcus aureus | 75 |
| Escherichia coli | 68 |
| Candida albicans | 82 |
This data highlights its potential as a broad-spectrum antimicrobial agent.
Anti-inflammatory Study
In an animal model of induced inflammation, administration of this compound significantly reduced swelling and pain scores compared to untreated controls. The study reported a decrease in inflammatory markers such as TNF-alpha and IL-6.
| Treatment Group | Swelling Reduction (%) | Pain Score Reduction (%) |
|---|---|---|
| Control | - | - |
| This compound (50 mg/kg) | 45 | 50 |
| This compound (100 mg/kg) | 65 | 70 |
These findings support its potential therapeutic role in inflammatory diseases.
Q & A
Q. What are the most reliable synthetic routes for Ethyl 2-chloro-3-hydroxybenzoate, and how can reaction conditions be optimized?
Methodological Answer: this compound is typically synthesized via esterification of 2-chloro-3-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid). Reflux conditions (70–80°C, 6–8 hours) ensure complete conversion. To optimize yield, control the molar ratio of acid to alcohol (1:2–1:3) and monitor pH to avoid side reactions. Automated flow systems can enhance reproducibility in continuous synthesis . Key Reaction Table:
| Reactant | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Chloro-3-hydroxybenzoic acid + Ethanol | H₂SO₄ | 75 | 7 | 85–90 |
| Same reactant | p-TsOH | 80 | 6 | 78–82 |
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer: Use NMR (¹H and ¹³C) to confirm the ester group and substituent positions (e.g., δ 4.3 ppm for –OCH₂CH₃). FT-IR identifies key functional groups: 1720–1740 cm⁻¹ (ester C=O) and 3400–3500 cm⁻¹ (phenolic –OH). X-ray crystallography (e.g., using Cu Kα radiation) resolves molecular conformation and hydrogen-bonding networks, critical for understanding solid-state reactivity .
Q. How does the positioning of functional groups influence the compound’s reactivity?
Methodological Answer: The ortho-chloro and meta-hydroxy groups create steric hindrance and electronic effects. The electron-withdrawing Cl atom deactivates the benzene ring, directing electrophilic substitution to the para position. The –OH group participates in intramolecular hydrogen bonding with the ester carbonyl, reducing nucleophilic attack susceptibility .
Advanced Research Questions
Q. How can computational models predict reaction pathways for this compound in complex syntheses?
Methodological Answer: Leverage databases like REAXYS and BKMS_METABOLIC to model reaction feasibility. For example, density functional theory (DFT) calculations (B3LYP/6-31G*) predict transition states in nucleophilic acyl substitution. Template relevance scoring (e.g., Pistachio/BKMS templates) prioritizes plausible pathways, while molecular docking simulations assess interactions with biological targets .
Q. What strategies resolve contradictions in reported reaction yields or product purity?
Methodological Answer: Perform statistical meta-analysis of literature data (e.g., ANOVA or t-tests) to identify outliers. Use HPLC-MS to verify impurities (e.g., unreacted starting material). Controlled replicate experiments under standardized conditions (fixed pH, temperature, and catalyst loading) isolate variables. Cross-validate with independent techniques like TGA-DSC to assess thermal stability discrepancies .
Q. How does this compound interact with enzymes in kinetic studies?
Methodological Answer: The compound’s ester and hydroxyl groups form hydrogen bonds with active-site residues (e.g., serine hydrolases). Design Michaelis-Menten assays with varying substrate concentrations (0.1–10 mM) and monitor hydrolysis via UV-Vis (λ = 260 nm). Use Lineweaver-Burk plots to calculate Kₘ and Vₘₐₓ. Inhibitor studies (e.g., with PMSF) confirm specificity .
Q. What are the degradation pathways of this compound under environmental conditions?
Methodological Answer: Subject the compound to photolysis (UV-C light, 254 nm) and hydrolysis (pH 3–11, 25–50°C) to simulate environmental breakdown. Analyze products via GC-MS ; chlorinated byproducts (e.g., 2-chloro-3-hydroxybenzoic acid) indicate ester cleavage. For microbial degradation, use soil slurry assays with Pseudomonas spp. and track metabolite formation via LC-QTOF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
